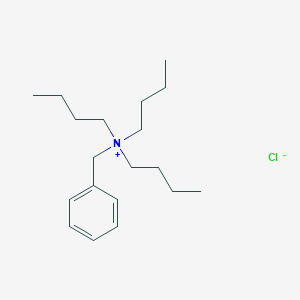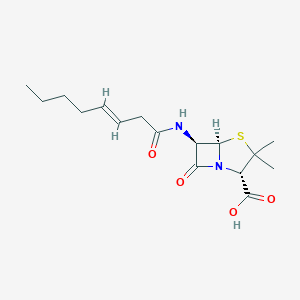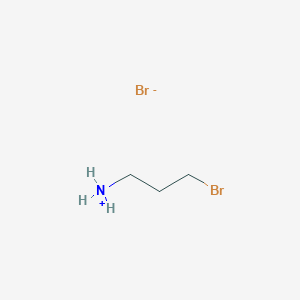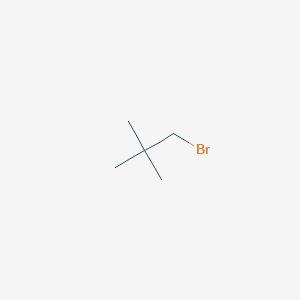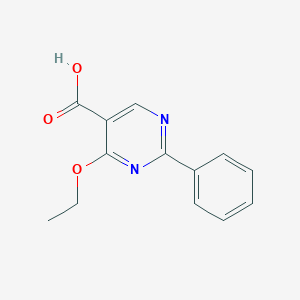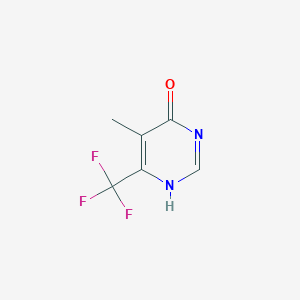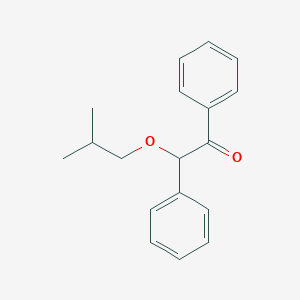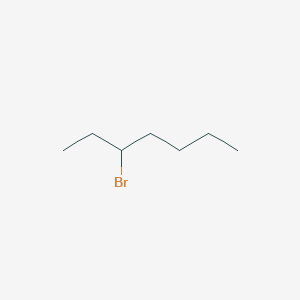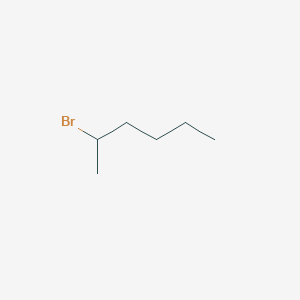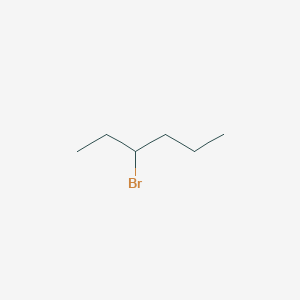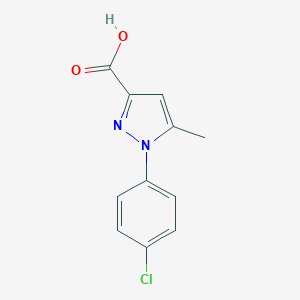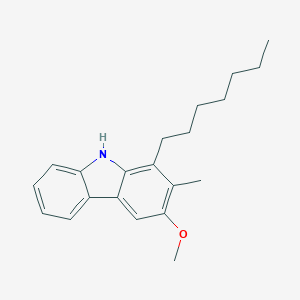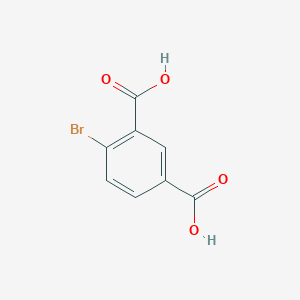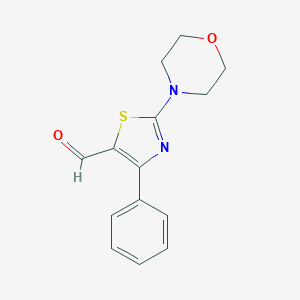
2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde
Vue d'ensemble
Description
The compound 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde is not directly mentioned in the provided papers. However, the papers do discuss various morpholine derivatives and their biological activities, which can provide insights into the chemical class to which the compound belongs. Morpholine derivatives are known for their biological activities, including inhibition of phosphoinositide 3-kinase , potential phosphodiesterase inhibitory activity , and hypoglycemic and anti-inflammatory activities .
Synthesis Analysis
The synthesis of morpholine derivatives often involves multi-step reactions with careful selection of starting materials and reaction conditions. For example, the synthesis of 5-morpholin-1-ylmethyl imidazo[2,1-b][1,3,4]thiadiazole derivatives is described, which includes the preparation of intermediates and final compounds characterized by various spectroscopic methods . Similarly, the synthesis of substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones through the Mannich reaction is reported, indicating the versatility of morpholine in forming diverse chemical structures .
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray crystallography. For instance, the crystal structure of a morpholine derivative was determined, revealing intermolecular interactions that contribute to the stability of the compound . These techniques are crucial for verifying the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions, reflecting their reactivity and potential for forming new bonds. The reaction of thiadiazolo-pyrimidine with morpholin is an example of how morpholine can be incorporated into heterocyclic systems, which are common in medicinal chemistry . The reactivity of morpholine derivatives is also influenced by the presence of substituents, which can affect the electronic and steric properties of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like the carbonyl or fluorophenyl groups can affect these properties and the overall reactivity of the compound. For example, the presence of electron-withdrawing or electron-donating groups can impact the hypoglycemic and anti-inflammatory activities of the compounds . Additionally, the molecular docking studies suggest that specific structural features are crucial for binding to biological targets, which is important for the design of new drugs .
Applications De Recherche Scientifique
Synthesis and Application in Medicinal Chemistry
2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde and its derivatives have primarily been synthesized and studied for their potential in medicinal chemistry. These compounds have demonstrated notable antimicrobial, anti-inflammatory, and analgesic activities. A study highlighted the synthesis of new thiazole and pyrazoline heterocycles showing significant antimicrobial, anti-inflammatory, and analgesic properties (Abdel-Wahab et al., 2012). Moreover, the compound has been utilized in the synthesis of linezolid-like molecules, which exhibited good antitubercular activities (Başoğlu et al., 2012).
Photophysical Properties and Applications
The photophysical properties of derivatives of 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde have been studied, indicating potential applications in materials science. The novel fluorescent styryl push–pull compounds synthesized using this compound were characterized for their absorptive and emissive properties, showing significant potential for applications in fluorescence-based technologies (Sekar et al., 2014).
Antitumor Potential
Some derivatives of 2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde have been synthesized and showed promising antitumor activities, outperforming standard drugs like 5-fluorouracil and cisplatin in certain screenings (Matiichuk et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-10-12-13(11-4-2-1-3-5-11)15-14(19-12)16-6-8-18-9-7-16/h1-5,10H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUUYKAZFQDERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)C=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368111 | |
| Record name | 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827723 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Morpholin-4-yl-4-phenyl-thiazole-5-carbaldehyde | |
CAS RN |
129880-85-9 | |
| Record name | 2-(Morpholin-4-yl)-4-phenyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



